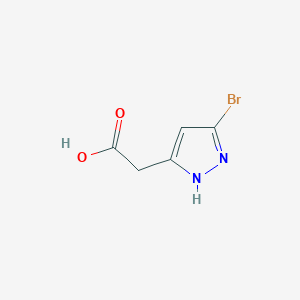

2-(5-Bromo-1H-pyrazol-3-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H5BrN2O2 |

|---|---|

Molecular Weight |

205.01 g/mol |

IUPAC Name |

2-(3-bromo-1H-pyrazol-5-yl)acetic acid |

InChI |

InChI=1S/C5H5BrN2O2/c6-4-1-3(7-8-4)2-5(9)10/h1H,2H2,(H,7,8)(H,9,10) |

InChI Key |

GQTCPLPPGHEHRQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NN=C1Br)CC(=O)O |

Origin of Product |

United States |

Synthesis and Synthetic Methodologies of 2 5 Bromo 1h Pyrazol 3 Yl Acetic Acid and Analogues

Established Synthetic Pathways to Pyrazole-3-yl Acetic Acid Derivatives

Traditional methods for synthesizing pyrazole (B372694) acetic acid derivatives often rely on well-established chemical transformations, including cyclization reactions, hydrolysis of ester precursors, and direct alkylation of the pyrazole ring.

Cyclization Reactions in Pyrazole Acetic Acid Formation

The formation of the pyrazole ring is a cornerstone of synthesizing these derivatives. A primary and widely used method is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. mdpi.commdpi.com This approach allows for the creation of polysubstituted pyrazoles. mdpi.com For instance, the reaction of a β-ketoester with hydrazine can lead to the formation of a pyrazolone, which can be further modified. ijpsr.com

However, a significant challenge in the cyclocondensation of unsymmetrical 1,3-dicarbonyl compounds with hydrazine is the potential formation of a mixture of two regioisomers. mdpi.comnih.gov To address this, various strategies have been developed to improve regioselectivity, such as using specific catalysts or reaction conditions. For example, carrying out the reaction in the presence of acetic acid in solvents like DMSO or ethanol (B145695) has been shown to enhance the selectivity for one isomer over the other. nih.govacs.org Another approach involves the 1,3-dipolar cycloaddition between an alkyne and a diazo compound, which can also yield pyrazole derivatives. cplr.incplr.innih.gov

Hydrolysis of Ester Precursors to Acetic Acid Derivatives

A common and straightforward method for obtaining pyrazole acetic acids is through the hydrolysis of their corresponding ester precursors. This two-step process typically involves first synthesizing the pyrazole ester and then converting it to the carboxylic acid. The synthesis of the ester can be achieved through various means, including the cyclization reactions mentioned previously, where an ester-containing dicarbonyl compound is used as a starting material. researchgate.netmdpi.com

Once the pyrazole ester is obtained, it can be hydrolyzed to the corresponding carboxylic acid. This transformation is typically carried out under basic or acidic conditions. For example, reacting the ester with a base like sodium hydroxide (B78521) followed by acidification will yield the desired carboxylic acid. This method is widely applicable and allows for the preparation of a variety of pyrazole acetic acid derivatives.

A 2022 study highlighted a one-pot cascade reaction for synthesizing pyrazole-s-triazine hybrids where β-diketones react with hydrazine hydrate (B1144303) in acetic acid, followed by condensation with s-triazine derivatives. This demonstrates how the acetic acid medium can facilitate proton transfer and stabilize intermediates, enabling reactions at room temperature.

Reaction of Pyrazole with Bromoacetic Acid

Direct alkylation of the pyrazole ring with a reagent like bromoacetic acid or its ester derivatives is another established route. The pyrazole nucleus contains a reactive –NH group that can be readily alkylated. pharmaguideline.com This reaction typically occurs in the presence of a base, which deprotonates the pyrazole nitrogen, making it more nucleophilic for the subsequent reaction with the electrophilic bromoacetic acid derivative.

The position of alkylation on the pyrazole ring can be influenced by the substituents already present on the ring and the reaction conditions. The nitrogen atoms in the pyrazole ring exhibit different reactivities, with the N1 and N2 positions being potential sites for alkylation. pharmaguideline.com

Advanced Synthetic Approaches for Bromo-Pyrazole Compounds

In recent years, there has been a significant push towards developing more efficient, scalable, and environmentally friendly methods for synthesizing pyrazole derivatives. These advanced approaches often incorporate modern technologies and principles like flow chemistry and green chemistry.

Flow Chemistry Protocols for Pyrazole Synthesis

Flow chemistry has emerged as a powerful tool in organic synthesis, offering enhanced control over reaction parameters, improved safety, and better scalability compared to traditional batch methods. mdpi.comresearchgate.net This technology is particularly advantageous for handling hazardous reagents or intermediates, such as diazo compounds, which are often used in pyrazole synthesis. mdpi.comnih.gov

Several flow chemistry protocols for pyrazole synthesis have been reported. For example, a continuous-flow approach for the synthesis of 3,5-disubstituted pyrazoles involves a sequential alkyne homocoupling and a Cope-type hydroamination. rsc.org Another method utilizes a modular system to generate unstable diazo compounds on demand, which are then reacted with electron-deficient alkenes to produce 2-pyrazolines via a [3+2] cycloaddition. rsc.org These flow processes can significantly reduce reaction times and improve yields while ensuring safer handling of reactive species. mdpi.comnih.gov

Green Chemistry Principles in Pyrazole Derivatization

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.govjetir.org In the context of pyrazole synthesis, this translates to using greener solvents, renewable starting materials, and energy-efficient reaction conditions. researchgate.netnih.gov

Multicomponent reactions (MCRs) are a key strategy in green pyrazole synthesis, as they allow for the rapid assembly of complex molecules in a single step, often with high atom economy. nih.gov For instance, the one-pot synthesis of pyrano[2,3-c]pyrazole derivatives can be achieved through a multicomponent reaction involving an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. nih.gov

Other green approaches include the use of microwave irradiation to accelerate reactions and the employment of eco-friendly catalysts. mdpi.com For example, a novel approach to synthesizing pyrazole derivatives from tosylhydrazones of α,β-unsaturated carbonyl compounds utilizes microwave activation under solvent-free conditions, resulting in high yields and short reaction times. mdpi.com The development of such green synthetic strategies is crucial for the sustainable production of pyrazole-based compounds. researchgate.netnih.gov

Data Tables

Table 1: Examples of Reagents in Pyrazole Synthesis

| Reagent Class | Specific Example | Role in Synthesis |

| Dicarbonyl Compound | Ethyl acetoacetate | Pyrazole ring formation |

| Hydrazine Derivative | Hydrazine hydrate | Pyrazole ring formation |

| Alkylating Agent | Bromoacetic acid | Introduction of acetic acid moiety |

| Catalyst | Acetic acid | Promotes cyclization |

| Green Solvent | Water-ethanol mixture | Environmentally friendly reaction medium |

| Flow Chemistry Reagent | Diazo compounds | Intermediate in pyrazole synthesis |

Table 2: Comparison of Synthetic Methodologies

| Methodology | Advantages | Disadvantages | Key Applications |

| Cyclization Reactions | Versatile, well-established | Potential for regioisomer formation | Core pyrazole ring synthesis |

| Hydrolysis of Esters | Straightforward, high-yielding | Requires pre-synthesis of ester | Preparation of pyrazole carboxylic acids |

| Direct Alkylation | Direct introduction of side chain | Potential for multiple alkylation products | Functionalization of pre-formed pyrazoles |

| Flow Chemistry | Enhanced safety, scalability, control | Requires specialized equipment | Synthesis involving hazardous intermediates |

| Green Chemistry | Environmentally friendly, efficient | May require optimization of conditions | Sustainable production of pyrazoles |

Multicomponent Reaction Strategies for Pyrazole Core Construction

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like pyrazoles in a single step from three or more starting materials. beilstein-journals.orgrsc.orgut.ac.ir This strategy avoids the need for isolating intermediates, thereby saving time, resources, and reducing waste. ut.ac.ir

A foundational MCR for pyrazole synthesis is the Knorr cyclocondensation, which traditionally involves the reaction of a 1,3-dicarbonyl compound with a hydrazine. beilstein-journals.orgyoutube.com Modern MCRs have expanded on this by generating the 1,3-dicarbonyl compound in situ. For instance, a three-component reaction can be achieved by reacting enolates with carboxylic acid chlorides, followed by the addition of hydrazine. beilstein-journals.org Catalysts like samarium(III) chloride (SmCl₃) can facilitate the acylation of β-ketoesters to form 1,3-diketones, which then cyclize with hydrazine to produce 3,4,5-substituted pyrazoles. beilstein-journals.org

Four-component reactions have also been developed, often leading to fused pyrazole systems like pyrano[2,3-c]pyrazoles. researchgate.netnih.govnih.gov A common approach involves the reaction of a β-ketoester (e.g., ethyl acetoacetate), hydrazine, an aldehyde, and a compound with an active methylene (B1212753) group like malononitrile. ut.ac.irnih.govtandfonline.com These reactions can be promoted by various catalysts, including taurine, piperidine, or even under catalyst-free conditions in green solvents like water. rsc.orgnih.gov

The versatility of MCRs allows for the synthesis of a wide array of substituted pyrazoles by varying the initial components. For example, using sulfonyl hydrazides, aldehydes, and 2-bromo-3,3,3-trifluoropropene allows for the metal-free synthesis of 3-trifluoromethylpyrazoles. rsc.org While these methods are powerful for creating the core pyrazole ring, the synthesis of a specific isomer like 2-(5-bromo-1H-pyrazol-3-yl)acetic acid would require subsequent functionalization steps, such as bromination and introduction of the acetic acid side chain, or the use of specifically designed starting materials within the MCR framework.

Table 1: Examples of Multicomponent Reactions for Pyrazole Synthesis

| No. of Components | Key Reactants | Catalyst/Conditions | Product Type | Reference |

| 3 | Enolates, Carboxylic acid chlorides, Hydrazines | LiHMDS (base) | Substituted pyrazoles | beilstein-journals.org |

| 3 | Aldehydes, β-ketoesters, Hydrazines | Yb(PFO)₃ | Persubstituted pyrazoles | beilstein-journals.org |

| 4 | Aldehydes, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | Taurine, Water, 80 °C | 1,4-Dihydropyrano[2,3-c]pyrazoles | nih.gov |

| 4 | (Hetero)aromatic aldehydes, Hydrazine hydrate, β-ketoesters, Malononitrile | Piperidine, Water, Room Temp. | Pyrano[2,3-c]pyrazole derivatives | nih.gov |

| 5 | 5-methyl-1,3,4-thiadiazole-2-thiol, Aldehydes, Malononitrile, Hydrazine, Ethyl 4-chloro-3-oxobutanoate | Montmorillonite K10, Solvent-free, 65–70 °C | Highly substituted pyrano[2,3-c]pyrazoles | nih.gov |

Oxidative Cycloaddition Approaches to Substituted Pyrazoles

Oxidative cycloaddition reactions provide another modern route to pyrazoles, often involving a [3+2] cycloaddition mechanism where a final oxidation step yields the aromatic pyrazole ring. acs.orgthieme-connect.comthieme-connect.de These methods can overcome challenges of poor regioselectivity and harsh conditions found in some traditional syntheses. thieme-connect.comthieme-connect.de

A prominent strategy is the 1,3-dipolar cycloaddition between a dipole, such as a nitrile imine or diazoalkane, and a dipolarophile, like an alkyne or alkene. acs.org When alkenes are used, the resulting pyrazoline intermediate requires an oxidation step for aromatization to the pyrazole. acs.org Recent advancements utilize visible-light photoredox catalysis to achieve this oxidation under mild conditions, using air as the terminal oxidant. organic-chemistry.org

Copper-promoted aerobic oxidative [3+2] cycloaddition has emerged as an effective method for the regioselective synthesis of polysubstituted pyrazoles. thieme-connect.comthieme-connect.deorganic-chemistry.org This reaction typically involves N,N-disubstituted hydrazines and alkynoates, using an inexpensive copper source (like Cu₂O) and air as the oxidant. thieme-connect.comthieme-connect.deorganic-chemistry.org This approach offers high atom economy and good functional group tolerance. thieme-connect.comthieme-connect.de

Another innovative approach uses α,β-unsaturated aldehydes as synthetic equivalents of alkynes. acs.org This domino sequence involves a photoclick cycloaddition followed by a photocatalyzed oxidative deformylation. The aldehyde acts as a photoremovable directing group, enabling a regioselective synthesis of pyrazoles under green-light irradiation. acs.org Such oxidative methods provide a powerful platform for accessing diverse pyrazole structures, which could then be further modified to yield target molecules like this compound.

Regioselective Synthesis of Bromo-Pyrazole Structures

Achieving the desired substitution pattern on the pyrazole ring is critical. For a molecule like this compound, controlling the position of the bromine atom is a key synthetic challenge.

Strategies for Controlled Bromination of Pyrazole Rings

The direct electrophilic bromination of the pyrazole ring typically occurs at the C4 position due to its high electron density. nih.gov Therefore, to achieve C5-bromination, as required for the target molecule, alternative strategies must be employed.

One effective method involves the protection of the pyrazole nitrogen, which can alter the regioselectivity of subsequent reactions. For example, using a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group allows for a "SEM switch." This process transposes the protecting group from one nitrogen to the other, transforming an unreactive C3 position into a more reactive C5 position, enabling regioselective functionalization. nih.gov

Another strategy is the halogenation of N-substituted pyrazole anions. researchgate.net Dehydroxyhalogenation, the conversion of a 5-hydroxypyrazole to a 5-bromopyrazole using reagents like phosphorus oxybromide, is also a viable route. researchgate.net

Furthermore, ring-opening halogenation strategies have been developed. Pyrazoloazines can undergo electrophilic ring-opening chlorination or bromination, leading to the formation of halogenated compounds through the selective cleavage of the N-N bond. nih.gov While this provides structurally diverse halogenated products, its application to the synthesis of a simple bromo-pyrazole would depend on the specific substrate and reaction design.

For direct synthesis, a compound like 5-Bromo-1H-pyrazole-3-carboxylic acid is commercially available and could serve as a key intermediate. achemblock.com The carboxylic acid group at the C3 position could potentially be converted to the required acetic acid side chain through various established organic transformations.

Table 2: Comparison of Bromination Strategies for Pyrazoles

| Strategy | Reagents/Conditions | Position Targeted | Key Features | Reference |

| Electrophilic Bromination | Br₂, solvent | C4 (typically) | Most direct method, but generally not selective for C3 or C5. | nih.gov |

| C-H Arylation/Halogenation | Pd-pivalate catalyst, SEM-protection | C5, then C3 | Allows sequential, regiocontrolled functionalization via a "SEM switch". | nih.gov |

| Dehydroxyhalogenation | Phosphorus oxybromide (POBr₃) | C3 or C5 | Converts hydroxypyrazoles to bromopyrazoles. | researchgate.net |

| Ring-Opening Halogenation | Electrophilic brominating agents (e.g., DBI) | N/A | Cleaves N-N bond in fused systems to create halogenated scaffolds. | nih.gov |

Stereochemical Considerations in Pyrazole Acetic Acid Synthesis

The target molecule, this compound, is achiral as there are no stereocenters in its structure. However, stereochemical considerations become paramount when synthesizing analogues where a chiral center is introduced. This most commonly occurs on the acetic acid side chain, for instance, by adding a substituent to the α-carbon to create a propanoic acid derivative, or when a chiral substituent is attached to the pyrazole nitrogen.

The synthesis of chiral pyrazole derivatives often employs chiral auxiliaries to direct the stereochemical outcome of a reaction. For example, (R)- or (S)-tert-butanesulfinamide can be condensed with an aldehyde to form a chiral toluenesulfinyl imine. nih.gov A stereoselective addition of a nucleophile to this imine, followed by removal of the auxiliary, can establish a new chiral center. nih.gov This approach has been used to create pyrazole-containing PDE4 inhibitors where a chiral center is directly bonded to a pyrazole nitrogen. nih.gov

In such syntheses, the key is to control the formation of a new stereocenter with high diastereoselectivity or enantioselectivity. The choice of chiral auxiliary, reagents, and reaction conditions is crucial for achieving the desired stereoisomer. While not directly applicable to the parent this compound, these principles are fundamental for the development of its chiral analogues, which may exhibit different biological activities based on their stereochemistry.

Chemical Transformations and Derivatization of 2 5 Bromo 1h Pyrazol 3 Yl Acetic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for derivatization through several standard organic reactions.

Esterification and Amidation Reactions

The carboxylic acid moiety of 2-(5-Bromo-1H-pyrazol-3-yl)acetic acid can be readily converted into esters and amides, which are common derivatives in medicinal chemistry. Esterification is typically achieved by reacting the acid with an alcohol under acidic conditions or by first converting the acid to a more reactive species like an acyl chloride.

Amidation follows a similar pathway, involving the reaction of the activated carboxylic acid with a primary or secondary amine. For instance, pyrazole-containing phenoxyacetic acid derivatives are synthesized by first alkylating a hydroxyphenyl-pyrazole with ethyl chloroacetate, followed by nucleophilic displacement reactions on the resulting ester. researchgate.netniscpr.res.in These esters can then be converted to the corresponding hydrazides or amides by reacting with hydrazine (B178648) hydrate (B1144303), isopropylamine, or morpholine. researchgate.netniscpr.res.in

| Reaction Type | Reagents | Product | Typical Conditions |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Alkyl 2-(5-bromo-1H-pyrazol-3-yl)acetate | Reflux |

| Amidation | Amine (e.g., Isopropylamine, Morpholine), Coupling Agent (e.g., DCC, EDC) | 2-(5-Bromo-1H-pyrazol-3-yl)-N-(substituted)acetamide | Inert solvent, Room Temperature |

| Hydrazide Formation | Hydrazine Hydrate | 2-(5-Bromo-1H-pyrazol-3-yl)acetohydrazide | Reflux in a suitable solvent like an alkanoic acid researchgate.netniscpr.res.in |

Decarboxylation Studies of Pyrazole (B372694) Carboxylic Acids

Decarboxylation, the removal of the carboxyl group, is a significant transformation for pyrazole carboxylic acids. While studies specifically on this compound are not extensively detailed, research on analogous compounds provides insight into potential methodologies. For pyrazole-4-carboxylic acids, decarboxylation can be performed under both acidic and basic conditions at elevated temperatures. googleapis.comgoogle.com Acidic decarboxylation is often carried out in water at temperatures ranging from 50 to 220 °C. googleapis.comgoogle.com Basic decarboxylation can be achieved using inorganic bases like potassium carbonate or organic bases at temperatures between 40 and 150 °C. googleapis.comgoogle.com

Furthermore, copper-mediated decarboxylative couplings have been reported for heteroaromatic acetic acids, such as 3-indoleacetic acids, which are structurally similar to the target compound. nih.govacs.org These reactions, often utilizing copper salts like Cu(OAc)₂, proceed through a copper-carboxylate intermediate followed by decarboxylation to form a new carbon-carbon bond. nih.govacs.org A similar copper-facilitated decarboxylation has been observed for 3,5-pyrazole-dicarboxylic acid, suggesting this could be a viable strategy for the title compound. rsc.org

Transformations of the Bromo Substituent

The bromine atom at the C5 position of the pyrazole ring is a key site for introducing molecular diversity, primarily through cross-coupling and substitution reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Further Functionalization

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds by coupling the bromo-pyrazole with various boronic acids or esters. nih.gov This reaction has been effectively applied to various brominated pyrazoles to synthesize aryl, heteroaryl, or styryl substituted derivatives. rsc.orgresearchgate.net Studies have shown that 3-bromopyrazoles (structurally analogous to the 5-bromo position in the title compound) are often more reactive than their 4-bromo counterparts. nih.gov

Successful couplings typically employ a palladium catalyst, such as a palladacycle precatalyst like XPhos Pd G2, in the presence of a base (e.g., K₃PO₄ or K₂CO₃) and a suitable solvent system like dioxane/water or ethanol (B145695)/water. rsc.orgresearchgate.netnih.gov This methodology is robust, tolerating a wide range of functional groups on the coupling partners. nih.govrsc.org

| Coupling Partner | Catalyst/Precatalyst | Base | Solvent | Resulting Structure |

|---|---|---|---|---|

| Arylboronic acid | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 5-Aryl-1H-pyrazol-3-yl acetic acid derivative rsc.orgnih.gov |

| Heteroarylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 5-Heteroaryl-1H-pyrazol-3-yl acetic acid derivative nih.gov |

| Styrylboronic acid | XPhos Pd G2 | K₂CO₃ | EtOH/H₂O | 5-Styryl-1H-pyrazol-3-yl acetic acid derivative researchgate.net |

| Alkylboronic ester | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 5-Alkyl-1H-pyrazol-3-yl acetic acid derivative nih.gov |

Nucleophilic Substitution Reactions at the Bromine Position

Direct nucleophilic aromatic substitution (SNAr) of the bromo substituent on the pyrazole ring is another potential pathway for functionalization. While less common than cross-coupling for aryl bromides, SNAr can occur, particularly when the ring is activated by electron-withdrawing groups. In related halogenated heterocycles like 5-bromo-1,2,3-triazines, the bromo group can be displaced by nucleophiles such as phenols in the presence of a base like Cs₂CO₃. acs.orgnih.gov Similarly, studies on halogenoimidazoles have shown that a bromine atom can be displaced by various nucleophiles, with the regioselectivity depending on the substitution pattern and protection of the ring nitrogens. rsc.org For this compound, reaction with strong nucleophiles could potentially lead to substitution of the bromine atom, although this pathway may compete with reactions at other sites.

Modifications and Substitutions on the Pyrazole Ring

Beyond the existing substituents, the pyrazole ring itself offers opportunities for further modification. The NH proton of the pyrazole is acidic and can be deprotonated and subsequently alkylated or acylated. Regioselective alkylation at the N1 position is a common strategy for creating diverse pyrazole derivatives. mdpi.com For example, reacting N-unsubstituted pyrazoles with dibromoalkanes in a superbasic medium can yield bis(pyrazol-1-yl)alkanes. researchgate.net Vilsmeier-Haack type reactions can introduce formyl groups onto the pyrazole ring, providing another handle for further chemistry. nih.gov These modifications can significantly alter the electronic properties and biological activity of the resulting molecules. mdpi.com

Electrophilic Aromatic Substitution Patterns in Bromopyrazoles

The pyrazole ring, while aromatic, exhibits distinct reactivity towards electrophilic substitution, which is significantly influenced by the nature and position of substituents. In the case of bromopyrazoles, the bromine atom and the acetic acid side chain play crucial roles in directing incoming electrophiles.

Generally, electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. fiveable.me The reaction involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. fiveable.me The mechanism typically proceeds in two steps: the initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by the deprotonation to restore aromaticity. libretexts.orgmasterorganicchemistry.com The rate-determining step is the formation of this carbocation. masterorganicchemistry.com

For pyrazole itself, electrophilic substitution preferentially occurs at the C4 position due to the directing effects of the two nitrogen atoms. However, in 5-bromopyrazoles, the scenario is more complex. The bromine atom is a deactivating group due to its electron-withdrawing inductive effect, yet it is an ortho-, para-director due to its electron-donating resonance effect. The pyrazole nitrogens also exert a strong directing influence. The interplay of these factors determines the regioselectivity of substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com

Research on related bromopyrazole systems indicates that the substitution pattern is highly dependent on the reaction conditions and the nature of the electrophile. For instance, the presence of a deactivating group at C5 can direct incoming electrophiles to other available positions on the ring, though often requiring harsher reaction conditions.

N-Substitution Reactions of the Pyrazole Heterocycle

The pyrazole ring of this compound possesses two nitrogen atoms, both of which are potential sites for substitution. The N-H proton is acidic and can be removed by a base, allowing for subsequent alkylation, arylation, or acylation reactions. This N-substitution is a powerful tool for introducing molecular diversity and modulating the biological activity of the resulting compounds.

The regioselectivity of N-substitution is a critical aspect. The two nitrogen atoms in the pyrazole ring are not equivalent, and the substitution often yields a mixture of N1 and N2 isomers. The ratio of these isomers is influenced by several factors, including the nature of the substituent being introduced, the solvent, the base used, and the reaction temperature. Steric hindrance around the nitrogen atoms can also play a significant role in directing the substitution to the less hindered nitrogen.

Commonly employed methods for N-substitution involve the reaction of the pyrazole with alkyl halides, aryl halides (often in the presence of a palladium or copper catalyst in reactions like the Buchwald-Hartwig amination), or acyl chlorides. For example, N-alkylation can be achieved using an alkyl halide in the presence of a base like sodium hydride or potassium carbonate.

The table below provides examples of N-substitution reactions on pyrazole scaffolds, illustrating the variety of functional groups that can be introduced.

| Reagent | Reaction Type | Product Type |

| Alkyl Halide (e.g., CH₃I) | N-Alkylation | N-Alkylpyrazole |

| Aryl Halide (e.g., Ph-Br) + Pd catalyst | N-Arylation (Buchwald-Hartwig) | N-Arylpyrazole |

| Acyl Chloride (e.g., CH₃COCl) | N-Acylation | N-Acylpyrazole |

| Mesyl Chloride (MsCl) | N-Sulfonylation | N-Sulfonylpyrazole |

These N-substitution reactions are not only crucial for creating libraries of compounds for biological screening but also for synthesizing precursors for more complex heterocyclic systems.

Synthesis of Fused Heterocyclic Systems Incorporating the Pyrazole Acetic Acid Scaffold

The this compound motif is a valuable building block for the construction of fused heterocyclic systems. These fused systems often exhibit enhanced biological activity and improved physicochemical properties compared to their monocyclic counterparts.

Pyrazolo-Fused Scaffolds for Enhanced Activity

The fusion of a second ring to the pyrazole core of this compound can lead to a variety of bicyclic and polycyclic heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry as they are often found in biologically active molecules. For instance, pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-c]pyridines are two such fused systems that have garnered attention. nih.govnih.govclockss.org

The synthesis of these fused systems often involves intramolecular or intermolecular cyclization reactions. The acetic acid side chain and the bromine atom on the pyrazole ring can both participate in these cyclizations. For example, the carboxylic acid can be converted into an amide, which can then undergo cyclization with a suitable partner.

The enhanced activity of these fused scaffolds can be attributed to several factors. The rigid, planar structure of the fused system can lead to more specific interactions with biological targets. The increased surface area can also allow for more extensive binding interactions. Furthermore, the fusion of a second ring can alter the electronic properties of the pyrazole core, which in turn can modulate its reactivity and biological activity.

Cyclocondensation Reactions to Form Polycyclic Derivatives

Cyclocondensation reactions are a powerful strategy for the synthesis of polycyclic derivatives from this compound. These reactions involve the joining of two or more molecules to form a ring, with the elimination of a small molecule such as water or an alcohol.

A common approach involves the reaction of the pyrazole derivative with a bifunctional reagent. For example, the acetic acid moiety can be activated and then reacted with a molecule containing two nucleophilic groups, leading to the formation of a new heterocyclic ring. Alternatively, the pyrazole itself can act as a dinucleophile in reactions with 1,3-dielectrophiles.

The synthesis of pyrazolo[1,5-a]pyrimidines, for instance, can be achieved through the condensation of an aminopyrazole with a β-dicarbonyl compound or its equivalent. nih.gov In the context of this compound, the molecule would first need to be converted to an aminopyrazole derivative. Subsequent cyclocondensation would then yield the desired fused system. The use of microwave irradiation or ultrasound has been shown to accelerate these reactions and improve yields, aligning with the principles of green chemistry. clockss.org

The table below summarizes some common cyclocondensation reactions used to form fused pyrazole systems.

| Pyrazole Derivative | Reagent | Fused System |

| Aminopyrazole | β-Diketone | Pyrazolo[1,5-a]pyrimidine |

| Pyrazole-3-carboxylic acid derivative | α-Haloketone | Pyrazolo[1,5-a]pyrazine |

| Hydrazinopyrazole | Dicarbonyl compound | Pyrazolopyridazine |

These cyclocondensation strategies provide access to a wide array of complex polycyclic molecules with potential applications in various fields of chemical and biological research.

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectral Analysis for Proton Environments

The proton NMR (¹H NMR) spectrum of 2-(5-Bromo-1H-pyrazol-3-yl)acetic acid is anticipated to exhibit distinct signals corresponding to the different proton environments within the molecule. The pyrazole (B372694) ring itself contains one proton (H-4), which is expected to appear as a singlet, typically in the aromatic region of the spectrum. For comparison, the H-4 proton in 3-methyl-1-phenyl-1H-pyrazol-5-yl 2-bromo-3-furancarboxylate resonates as a singlet at δ 6.25 ppm. mdpi.com The chemical shift of this proton in the target molecule will be influenced by the electronic effects of the bromine atom and the acetic acid substituent.

The methylene (B1212753) protons (-CH₂-) of the acetic acid group are expected to produce a singlet, integrating to two protons. The chemical shift of this signal will be deshielded due to the proximity of the electron-withdrawing pyrazole ring and the carboxylic acid group. In similar acetic acid derivatives, these protons often appear in the range of δ 3.5-4.0 ppm. For instance, the ¹H NMR spectrum of bromoacetic acid shows a singlet for the methylene protons. chemicalbook.com

The carboxylic acid proton (-COOH) is expected to be a broad singlet, and its chemical shift can vary significantly depending on the solvent and concentration, but it typically appears downfield, often above δ 10.0 ppm. The N-H proton of the pyrazole ring will also present as a broad singlet, with its chemical shift being solvent-dependent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-4 (pyrazole) | ~6.0-7.0 | Singlet | 1H |

| -CH₂- (acetic acid) | ~3.5-4.0 | Singlet | 2H |

| -COOH (carboxylic acid) | >10.0 | Broad Singlet | 1H |

| N-H (pyrazole) | Variable | Broad Singlet | 1H |

¹³C NMR Spectral Analysis for Carbon Framework

The carbon-13 NMR (¹³C NMR) spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom.

The carbon atoms of the pyrazole ring (C-3, C-4, and C-5) will have characteristic chemical shifts. The C-5 carbon, bonded to the bromine atom, is expected to be significantly shifted. In 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, the pyrazole carbons appear at distinct positions. rsc.org The C-3 carbon, attached to the acetic acid side chain, and the C-4 carbon will also exhibit specific resonances.

The methylene carbon (-CH₂-) of the acetic acid group will likely appear in the range of δ 30-50 ppm. The carbonyl carbon (-COOH) of the carboxylic acid is the most deshielded carbon and is expected to resonate at a significantly downfield chemical shift, typically in the range of δ 170-180 ppm, as seen in acetic acid itself. hmdb.ca

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 (pyrazole) | ~140-150 |

| C-4 (pyrazole) | ~100-110 |

| C-5 (pyrazole) | ~125-135 |

| -CH₂- (acetic acid) | ~30-50 |

| -COOH (carboxylic acid) | ~170-180 |

Advanced NMR Techniques for Complex Pyrazole Derivatives

For unambiguous assignment of proton and carbon signals, especially in more complex pyrazole derivatives, advanced 2D NMR techniques are employed. Techniques such as COSY (Correlation Spectroscopy) can establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are invaluable for correlating protons to their directly attached carbons and to carbons over two or three bonds, respectively. researchgate.net These methods are crucial for confirming the connectivity within the molecule and verifying the substitution pattern on the pyrazole ring. sci-hub.st

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound will be characterized by absorption bands corresponding to its key functional groups. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer. Superimposed on this broad band, the N-H stretching vibration of the pyrazole ring is also anticipated.

A strong and sharp absorption band corresponding to the carbonyl (C=O) stretching of the carboxylic acid is expected around 1700-1725 cm⁻¹. The exact position can be influenced by hydrogen bonding. For instance, the IR spectrum of acetic acid shows a characteristic C=O stretch. researchgate.net The C-N and C=C stretching vibrations of the pyrazole ring will likely appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected at a lower frequency, typically in the range of 500-700 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretching (dimer) | 2500-3300 | Broad, Strong |

| Pyrazole N-H | Stretching | ~3100-3300 | Medium |

| Carboxylic Acid C=O | Stretching | 1700-1725 | Strong |

| Pyrazole Ring | C=C, C=N Stretching | 1400-1600 | Medium |

| Carboxylic Acid C-O | Stretching | 1200-1300 | Medium |

| Carboxylic Acid O-H | Bending | ~920 | Broad, Medium |

| C-Br | Stretching | 500-700 | Medium to Weak |

Raman Spectroscopy Applications

Raman spectroscopy, being complementary to FT-IR, is particularly useful for observing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy could provide clearer signals for the C=C bonds of the pyrazole ring and the C-Br bond, which may be weak in the FT-IR spectrum. The symmetric stretching of the pyrazole ring would also be a prominent feature. The application of Raman spectroscopy in conjunction with FT-IR allows for a more complete vibrational analysis of the molecule. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, the molecular ion peak ([M]⁺) would be expected to show a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio).

The fragmentation of this compound under electron ionization would likely proceed through several key pathways common to carboxylic acids and pyrazole-containing molecules. A primary fragmentation event for carboxylic acids is the loss of the carboxyl group (–COOH), which would result in a fragment ion with a mass 45 units less than the molecular ion. Another common fragmentation is the loss of a hydroxyl radical (•OH), leading to an [M-17]⁺ peak.

The pyrazole ring itself can undergo cleavage. Alpha-cleavage adjacent to the pyrazole ring could lead to the loss of the carboxymethyl group (•CH₂COOH). Further fragmentation of the pyrazole ring structure would also be anticipated. Based on predicted data for isomeric compounds like 2-(4-bromo-1-methylpyrazol-3-yl)acetic acid, prominent adducts in positive ion mode would include [M+H]⁺ and [M+Na]⁺. uni.luuni.lu In negative ion mode, the [M-H]⁻ adduct would be expected. uni.luuni.lu

Table 1: Predicted Mass Spectrometry Data for Isomers of this compound

| Adduct | Predicted m/z for 2-(4-bromo-1-methylpyrazol-3-yl)acetic acid uni.lu | Predicted m/z for 2-(3-bromo-1-methyl-1h-pyrazol-5-yl)acetic acid uni.lu |

| [M+H]⁺ | 218.97637 | 218.97637 |

| [M+Na]⁺ | 240.95831 | 240.95831 |

| [M-H]⁻ | 216.96181 | 216.96181 |

| [M+K]⁺ | 256.93225 | 256.93225 |

| [M+H-H₂O]⁺ | 200.96635 | 200.96635 |

This table presents predicted mass-to-charge ratios (m/z) for isomers of the title compound, providing an estimation of the values that could be expected.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the pyrazole ring. Pyrazole itself exhibits UV absorption bands in the range of 200–240 nm. researchgate.net The presence of the bromine atom and the acetic acid group as substituents on the pyrazole ring will likely influence the position and intensity of these absorption maxima.

The bromine atom, being a chromophore, may cause a bathochromic (red) shift of the absorption bands due to its electron-donating and withdrawing effects through resonance and induction. The carboxylic acid group may also contribute to a slight shift in the absorption wavelength. In a study of (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone, an absorption maximum (λmax) was observed at 301 nm in dichloromethane. uni.lu While this compound has a different substitution pattern, it indicates that substituted pyrazoles can absorb in the near-UV region. uni.lu The solvent used for analysis can also impact the spectrum, with polar solvents often causing shifts in the λmax values. uni.lu

Table 2: Expected UV-Vis Absorption Characteristics

| Chromophore | Expected Absorption Region | Potential Shifts |

| Pyrazole Ring | ~200-240 nm researchgate.net | Bathochromic shift due to substituents |

| Bromo Substituent | May introduce new transitions or shift existing ones | Red shift (bathochromic) |

| Carboxylic Acid | n → π* transition (weak) | Minor influence on pyrazole transitions |

This table outlines the expected contributions of the different parts of the molecule to the UV-Vis spectrum.

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound has not been reported, analysis of related pyrazole carboxylic acids allows for a detailed prediction of its solid-state structure.

Based on studies of similar compounds, this compound is likely to crystallize in one of the common crystal systems for organic molecules, such as monoclinic or orthorhombic. For instance, bis(pyrazol-1-yl)methane-4,4′-dicarboxylic acid crystallizes in the monoclinic system with the space group C2/c. mdpi.com Another related compound, bis(3,5-dimethylpyrazol-1-yl)acetic acid, also crystallizes in the monoclinic system, but with the space group P2₁/c. researchgate.net The specific crystal system and space group are determined by the symmetry of the molecule and the way the molecules pack in the crystal lattice.

Table 3: Crystallographic Data for Related Pyrazole Derivatives

| Compound | Crystal System | Space Group | Reference |

| Bis(pyrazol-1-yl)methane-4,4′-dicarboxylic acid | Monoclinic | C2/c | mdpi.com |

| Bis(3,5-dimethylpyrazol-1-yl)acetic acid | Monoclinic | P2₁/c | researchgate.net |

| Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate | Orthorhombic | P2₁2₁2₁ | nih.gov |

This table provides examples of crystal systems and space groups for compounds with structural similarities to the title compound, suggesting possibilities for its crystal structure.

The crystal packing of this compound will be heavily influenced by a network of intermolecular interactions. The most significant of these are expected to be hydrogen bonds involving the carboxylic acid group and the pyrazole ring.

Hydrogen Bonding: The carboxylic acid moiety is a strong hydrogen bond donor (O-H) and acceptor (C=O). It is highly probable that the molecules will form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two molecules. This is a very common motif in the crystal structures of carboxylic acids. mdpi.com Additionally, the NH group of the pyrazole ring is a hydrogen bond donor, and the sp²-hybridized nitrogen atom is a potential acceptor. This can lead to the formation of N-H···N hydrogen bonds, which are known to link pyrazole molecules into chains, dimers, trimers, or tetramers. nih.gov The carbonyl oxygen of the acetic acid group could also act as an acceptor for N-H···O hydrogen bonds.

Hirshfeld Surface Analysis: This computational tool is used to visualize and quantify intermolecular interactions in a crystal. For related pyrazole derivatives, Hirshfeld surface analysis has been used to identify and rank the importance of different intermolecular contacts. cardiff.ac.uk For a molecule like this compound, a Hirshfeld analysis would likely reveal the dominance of H···O and O···H contacts, corresponding to the strong carboxylic acid hydrogen bonds. Contacts involving the bromine atom (Br···H) and those related to the pyrazole ring (N···H, C···H) would also be significant contributors to the crystal packing. cardiff.ac.uk

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a leading quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netnih.gov It is widely employed to determine molecular geometries, energies, and other chemical properties with high accuracy. For a molecule like 2-(5-Bromo-1H-pyrazol-3-yl)acetic acid, DFT calculations would provide fundamental insights into its stability and electronic characteristics.

A primary application of DFT is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. This calculation finds the minimum energy conformation by adjusting bond lengths, bond angles, and dihedral angles. For instance, a DFT study on the related compound 3-(2-furyl)-1H-pyrazole-5-carboxylic acid successfully optimized its geometry using the B3LYP hybrid functional with a 6-31G(d) basis set. nih.gov This process revealed a planar conformation, where all atoms lie in the same plane, stabilized by the conjugated π-systems of the rings. nih.gov

For this compound, a similar DFT optimization would yield precise values for all its geometric parameters. The planarity of the pyrazole (B372694) ring is a key feature, and the orientation of the acetic acid side chain relative to the ring would be determined. The resulting data provides a foundational structural model for all other computational analyses.

Table 1: Typical Geometric Parameters of a Pyrazole Ring from DFT Calculations

| Parameter | Description | Typical Calculated Value (Å or °) |

|---|---|---|

| N1-N2 Bond Length | The length of the bond between the two nitrogen atoms. | ~1.35 Å |

| N2-C3 Bond Length | The length of the bond between nitrogen and carbon at position 3. | ~1.33 Å |

| C3-C4 Bond Length | The length of the bond between carbons at positions 3 and 4. | ~1.42 Å |

| C4-C5 Bond Length | The length of the bond between carbons at positions 4 and 5. | ~1.37 Å |

| C5-N1 Bond Length | The length of the bond between carbon at position 5 and nitrogen at position 1. | ~1.36 Å |

| N1-N2-C3 Bond Angle | The angle formed by the N1, N2, and C3 atoms. | ~112° |

| N2-C3-C4 Bond Angle | The angle formed by the N2, C3, and C4 atoms. | ~105° |

Note: The values in the table are illustrative and based on general findings for pyrazole derivatives in DFT studies. Actual calculated values for this compound would be specific to its optimized structure.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the interacting species. wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comacs.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive. DFT calculations are routinely used to determine the energies of these orbitals. For example, DFT studies on various pyrazole derivatives have calculated their HOMO-LUMO gaps to predict reactivity. researchgate.netnih.gov

Table 2: Illustrative FMO Data from DFT Studies on Pyrazole Derivatives

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference Study Finding |

|---|---|---|---|---|

| Pyrano[2,3-c]pyrazole derivative | -6.09 | -1.89 | 4.20 | Indicates high stability. nih.gov |

| 3-methyl-5-phenyl pyrazole | -6.31 | -0.28 | 6.03 | Used to analyze N-alkylation reaction mechanisms. researchgate.net |

| 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | -6.57 | -2.20 | 4.37 | Correlates with observed chemical behavior. researchgate.net |

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. These descriptors provide a more nuanced understanding of reactivity than the HOMO-LUMO gap alone. They are derived from conceptual DFT and include:

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronic Chemical Potential (μ): The tendency of electrons to escape from a system. Calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons. Calculated as ω = μ² / (2η).

DFT calculations on pyrazole derivatives have been used to compute these descriptors to understand their reactivity and potential as, for example, corrosion inhibitors or biologically active agents. researchgate.netresearchgate.net

Table 3: Calculated Reactivity Descriptors for an Illustrative Pyrazole Derivative

| Descriptor | Formula | Illustrative Value |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.09 eV |

| Electron Affinity (A) | -ELUMO | 1.89 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.10 eV |

| Electronic Chemical Potential (μ) | -(I + A) / 2 | -3.99 eV |

| Electrophilicity Index (ω) | μ² / (2η) | 3.79 eV |

Note: Values are calculated using the data for the Pyrano[2,3-c]pyrazole derivative from Table 2 for illustrative purposes.

DFT methods can accurately predict various spectroscopic parameters. Theoretical calculations of vibrational frequencies (IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption wavelengths (UV-Vis) can be compared with experimental data to confirm a molecule's structure.

IR Spectroscopy: DFT can calculate the vibrational modes of a molecule, which correspond to the absorption peaks in an IR spectrum. A study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid used DFT to calculate its vibrational frequencies, which strongly agreed with the expected characteristic modes for its functional groups. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for predicting ¹H and ¹³C NMR chemical shifts. These predicted values are invaluable for assigning signals in experimental spectra.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. This can help understand the electronic properties and color of a compound. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. While DFT provides a static, time-independent picture of a molecule at its minimum energy, MD simulations provide a dynamic view, showing how the molecule behaves in a more realistic environment, such as in a solvent or interacting with a biological macromolecule like an enzyme. nih.gov

No specific MD simulations for this compound have been reported. However, such a study could be used to:

Investigate the stability of different conformers in aqueous solution.

Simulate its interaction and binding stability within the active site of a target protein, providing insights into its potential mechanism of action as a drug candidate.

Study its diffusion and transport properties across a simulated biological membrane.

For example, MD simulations were used to investigate the stability of benzimidazolium-enzyme complexes to understand their mode of action for cytotoxic activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. eurjchem.com A QSAR model uses calculated molecular descriptors (physicochemical properties, electronic descriptors, or 3D parameters) to predict the activity of new or untested compounds.

Numerous QSAR studies have been performed on various classes of pyrazole derivatives to predict activities such as anticancer, antimicrobial, or enzyme inhibition. eurjchem.comnih.gov For instance, a 4D-QSAR analysis was successfully applied to a series of 86 pyrazole pyridine (B92270) carboxylic acid derivatives to identify the key structural features (the pharmacophore) responsible for their biological activity. nih.govbenthamdirect.com

To conduct a QSAR study that includes this compound, one would need a dataset of structurally similar pyrazole-acetic acid derivatives with experimentally measured biological activity. The process involves:

Calculating a wide range of molecular descriptors for each compound in the series.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with activity.

Validating the model to ensure its predictive power.

Such a model could then be used to predict the biological activity of this compound and guide the design of new, more potent analogues.

Predictive Modeling for Biological Activity

Predictive modeling, utilizing computational approaches, plays a crucial role in forecasting the biological activity of compounds like this compound. Web-based tools and specialized software analyze a molecule's structural formula to predict its potential biological activity spectrum. researchgate.net This is achieved by comparing the structure to large databases of compounds with known activities, identifying structure-activity relationships. researchgate.net For pyrazole-containing compounds, these predictions can guide the synthesis of new derivatives with enhanced or specific biological effects, such as antimicrobial or antioxidant activities. researchgate.netnih.gov

For instance, the PASS (Prediction of Activity Spectra for Substances) online tool is one such resource that can predict a wide range of biological activities with a high degree of accuracy based on the compound's structure. researchgate.net Such predictive studies have been successfully used to identify promising candidates for further biological testing, and in many cases, the predicted activities have been experimentally confirmed. researchgate.net This approach helps in prioritizing synthetic efforts and focusing on compounds with the highest potential for desired therapeutic effects. researchgate.net

Correlation of Structural Features with Observed Biological Effects

The biological activity of pyrazole derivatives is intrinsically linked to their structural features. The presence of the pyrazole nucleus is a key determinant of the diverse applications of these compounds in medicine and agriculture. nih.gov Variations in substituents on the pyrazole ring and attached side chains can significantly modulate their biological effects.

For example, in a series of pyrazole-fused curcumin (B1669340) analogues, the nature of the substituent on the 1H-pyrazole ring was found to be critical for their cytotoxic activity against cancer cell lines. acs.org Specifically, compounds with 3-methyl or 3-phenyl-1H-pyrazole moieties showed greater potency compared to those with a 3-carboxy-1H-pyrazole group. acs.org Similarly, the introduction of hydroxyl and methoxy (B1213986) groups can enhance the inhibitory activity of flavonoids against enzymes like xanthine (B1682287) oxidase, while glycosylation tends to decrease it. nih.gov These correlations between specific structural elements and biological outcomes are vital for the rational design of new and more effective therapeutic agents. nih.govnih.gov

Molecular Docking and Receptor Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme.

Ligand-Protein Binding Predictions

Molecular docking simulations are employed to predict the binding affinity and mode of interaction between a ligand and a protein's active site. nih.govresearchgate.net For pyrazole derivatives, these studies have been instrumental in identifying potential therapeutic targets and understanding the molecular basis of their activity. For example, docking studies have been used to predict the binding of pyrazole-containing compounds to enzymes like cyclooxygenase-2 (COX-2), phosphodiesterase 4 (PDE4), and the BRAFV600E kinase. nih.govekb.egrsc.org The results of these simulations, often expressed as a binding energy score, help in ranking compounds and prioritizing them for further experimental validation. ekb.eg

Identification of Key Interacting Residues and Binding Modes

A crucial outcome of molecular docking is the identification of the specific amino acid residues within the protein's binding pocket that interact with the ligand. nih.govnih.govresearchgate.net These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are critical for the stability of the ligand-protein complex. researchgate.net For instance, in the case of SARS-CoV-2, computational analyses have identified key residues in the spike protein's receptor-binding domain (RBD) that are responsible for its interaction with the ACE2 receptor. nih.govresearchgate.net Understanding these key interactions provides a detailed picture of the binding mode and can guide the design of more potent and selective inhibitors. nih.gov

Inhibitory Activity Prediction against Specific Enzymes (e.g., Xanthine Oxidase, HPPD)

Non-Covalent Interaction Analysis (e.g., RDG, IRI)

To gain a deeper understanding of the forces that stabilize ligand-protein complexes, computational methods like Reduced Density Gradient (RDG) and Interaction Region Indicator (IRI) analysis are employed. These techniques visualize and characterize non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, based on the electron density of the system.

While specific RDG or IRI analyses for this compound were not found in the search results, these methods are generally applied in computational studies of molecular interactions. For example, Hirshfeld surface analysis and 2D fingerprint plots, which are related techniques, have been used to study non-covalent interactions in energetic salts based on pyrazole derivatives. mdpi.com These analyses provide a visual representation of the types and regions of non-covalent interactions, offering valuable insights into the stability and nature of intermolecular bonding.

Applications in Advanced Chemical Sciences

Role as a Synthetic Intermediate in Organic Synthesis

In the field of organic synthesis, 2-(5-Bromo-1H-pyrazol-3-yl)acetic acid is recognized as a key intermediate. The pyrazole (B372694) core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural feature found in many biologically active compounds. nih.gov The carboxylic acid and bromo-substituents on this scaffold provide reactive handles for chemists to elaborate the molecule, building complex structures through various synthetic transformations. The bromine atom, in particular, is an excellent functional group for participating in cross-coupling reactions, allowing for the attachment of diverse molecular fragments.

The pyrazole nucleus is a cornerstone in the development of new therapeutic agents and agrochemicals. The specific arrangement of atoms in this compound makes it an ideal starting material for synthesizing a variety of bioactive molecules. Researchers have successfully used pyrazole derivatives to create compounds with a broad spectrum of medicinal applications, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govniscpr.res.in

For instance, pyrazole-containing compounds have been synthesized into novel pyrazolyl s-triazine derivatives that show promise in the targeted therapy of triple-negative breast cancer by inhibiting key signaling pathways. nih.gov Similarly, by modifying the pyrazole core, scientists have developed pyrazole-tethered thiazoles that exhibit significant antimicrobial activity against various bacterial strains. nih.gov The synthesis of fused pyrazoles has also led to the discovery of potent anticancer agents. nih.gov The versatility of the pyrazole scaffold is further demonstrated by its use in creating 1-acyl-5-aryl-4,5-dihydro-1H-pyrazole derivatives, which have been investigated for their antifungal and antibacterial activities. niscpr.res.in Furthermore, related bromo-pyrazole carboxylic acids serve as crucial building blocks in the synthesis of modern pesticides, such as Cyclaniliprole. chemicalbook.com

Table 1: Examples of Bioactive Molecules Derived from Pyrazole-Based Precursors

| Bioactive Molecule Class | Pyrazole Precursor Type | Therapeutic/Application Area | Reference |

|---|---|---|---|

| Pyrazolyl s-Triazine Derivatives | β-dicarbonyl compounds and hydrazinyl-s-triazine | Anticancer (Triple-Negative Breast Cancer) | nih.gov |

| Pyrazolyl Thiazole Derivatives | 5-Aryl-1-phenyl-1H-pyrazole-3-carbothioamide | Antimicrobial | nih.gov |

| Imidazo[1,2-b]pyrazoles | 5-amino-3-phenyl-1H-pyrazole derivatives | Anticancer (MCF-7 cancer cells) | nih.gov |

| Phenoxyacetic Acid Hydrazides | 1-Acyl-5-aryl-4,5-dihydro-3-(4-hydroxyphenyl)-1H-pyrazoles | Antifungal, Antibacterial | niscpr.res.in |

| Androgen Receptor Antagonists | 1H-pyrazole-5-boronic acid pinacol (B44631) ester | Pharmaceuticals | google.com |

The title compound is not only a precursor to bioactive molecules but also a fundamental building block for constructing larger, more intricate organic architectures. The presence of both a hydrogen-bond-donating/accepting pyrazole ring and a versatile carboxylic acid group allows it to be strategically incorporated into supramolecular assemblies and complex ligands. The bromine atom adds another layer of synthetic utility, enabling its integration into larger systems via metal-catalyzed cross-coupling reactions.

A notable example of this application is in the synthesis of polydentate (multi-coordinating) ligands for creating advanced materials. For instance, pyrazole units can be coupled to other aromatic systems to form elaborate linkers for metal-organic frameworks (MOFs). acs.orgdigitellinc.com Researchers have designed and synthesized complex porphyrinic ligands incorporating multiple pyrazole groups for the construction of highly stable and functional MOFs. acs.orgacs.org This strategic synthesis highlights how relatively simple pyrazole building blocks can be assembled into sophisticated, high-performance materials.

Materials Science Applications

The unique electronic and coordinating properties of the pyrazole ring, combined with the functionality of the acetic acid group, make this compound and its derivatives highly valuable in materials science. These molecules are instrumental in the design and synthesis of a new generation of functional materials with applications ranging from energy storage to advanced sensor technology.

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked together by organic ligands. acs.org The ability to tune the structure and function of MOFs by choosing specific ligands makes them promising for a wide range of applications. mdpi.comresearchgate.net Pyrazole-based ligands, such as those derived from this compound, are particularly sought after for creating highly robust MOFs. The pyrazolate anion forms strong coordination bonds with metal centers, leading to frameworks with exceptional chemical and thermal stability. acs.orgresearchgate.net

This stability is a critical advantage for applications in gas storage and separation, where materials must withstand various conditions without losing their structural integrity. nih.govrsc.orgnist.gov MOFs constructed from pyrazolate linkers have been investigated for storing fuel gases like hydrogen and methane (B114726) and for separating gas mixtures. researchgate.netnih.gov

Furthermore, pyrazolate-based MOFs have emerged as highly effective heterogeneous catalysts. researchgate.net The well-defined, porous structure of these MOFs allows reactants to access active metal sites within the framework while preventing the catalyst from leaching into the reaction mixture. These materials have shown high activity for challenging organic transformations and oxidation reactions, including the oxygen evolution reaction (OER), which is crucial for water splitting. researchgate.netrsc.org The synergy between the active metal centers and the pyrazolate framework can lead to enhanced catalytic efficiency. acs.org

Table 2: Applications of Pyrazolate-Based Metal-Organic Frameworks (MOFs)

| MOF Name/Type | Metal Center(s) | Key Feature | Application | Reference |

|---|---|---|---|---|

| BUT-124(Co) | Cobalt | Unique [Co4Pz8] clusters | Catalysis (Oxygen Evolution Reaction) | rsc.org |

| PCN-300 | Copper | Ultrastable Cu-Pz framework with porphyrin ligand | Catalysis (C-H bond activation) | acs.org |

| MFU-1 | Cobalt | High hydrolytic stability | Catalysis (Biomimetic oxidation) | researchgate.net |

| PCN-624 | Nickel | Porphyrin-based pyrazolide linkers | Photocatalysis | acs.org |

| AsCM-304 | Nickel | Organoarsine pyrazole ligand | Sensing (SO2 detection) | digitellinc.com |

The incorporation of heterocyclic rings like pyrazole into polymer backbones can lead to materials with advanced properties, including high thermal stability and unique optical characteristics. ias.ac.in The conjugated π-electron system of the pyrazole ring can impart photoluminescent and electroluminescent properties to polymers, making them suitable for use in optoelectronic devices. ias.ac.inresearchgate.net

Scientists have synthesized various pyrazole-containing polymers that exhibit promising photoluminescence (PL), a phenomenon where a material absorbs light and then re-emits it at a different wavelength. mdpi.commdpi.com This property is the basis for applications in organic light-emitting diodes (OLEDs) and other display technologies. researchgate.net Some pyrazole polymers display a phenomenon known as aggregation-induced emission enhancement (AIEE), where they become more fluorescent in an aggregated state or as a solid film, which is highly desirable for solid-state lighting and sensing applications. researchgate.net

The luminescent properties of pyrazole-containing materials also make them excellent candidates for developing chemosensors. ias.ac.in A chemosensor is a molecule or material that signals the presence of a specific chemical species (analyte) by changing one of its properties, often its fluorescence. Polymers and MOFs based on pyrazole have been designed to detect a variety of analytes, from anions to explosive compounds. ias.ac.inresearchgate.net

For example, certain pyrazole-containing copolymers have demonstrated high sensitivity and selectivity for acetate (B1210297) anions. ias.ac.in In another study, tetraaryl pyrazole polymers exhibiting AIEE were used as fluorescent chemosensors for the highly sensitive detection of picric acid, an explosive compound. researchgate.net Similarly, pyrazole-based MOFs have been developed that can act as reversible sensors for sulfur dioxide (SO₂). digitellinc.com The AIEE characteristics of some pyrazoles also open up possibilities for their use as fluorescent probes in biological imaging, where they can light up specific cellular structures or report on biological processes. researchgate.net

Agrochemical Research and Development

The pyrazole ring is a key structural motif in a multitude of agrochemicals, valued for its contribution to a wide range of biological activities. Research into pyrazole derivatives has led to the development of effective herbicides, fungicides, and insecticides. While specific studies focusing exclusively on this compound are not extensively detailed in publicly available research, the broader class of pyrazole compounds, to which it belongs, has been the subject of significant investigation in agrochemical science.

Herbicidal Efficacy Studies (e.g., HPPD Inhibition)

A significant class of pyrazole-based herbicides functions by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is crucial in plants for the biosynthesis of plastoquinone (B1678516) and tocopherols. Inhibition of HPPD disrupts this pathway, leading to the bleaching of new growth and eventual plant death. Pyrazole derivatives are one of the major chemical classes of HPPD-inhibiting herbicides, alongside triketones and isoxazoles. nih.gov

For instance, a novel pyrazole-based herbicide, QYR301, has demonstrated high efficacy against a variety of weeds, particularly in paddy fields. nih.gov It has shown effectiveness against both susceptible and multiple herbicide-resistant grass species like Echinochloa crus-galli and Echinochloa phyllopogon. nih.gov Another area of research has focused on designing novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds which act as synthetic auxin herbicides. nih.govmdpi.com Several of these compounds have shown potent inhibitory activity against the root growth of Arabidopsis thaliana, with some even outperforming commercial herbicides. nih.govmdpi.com

Interactive Table: Herbicidal Activity of Pyrazole Derivatives

| Compound | Type of Activity | Key Findings |

|---|---|---|

| QYR301 | HPPD-inhibiting herbicide | High efficacy against various weeds in paddy fields, including herbicide-resistant species. nih.gov |

| 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids | Synthetic auxin herbicides | Potent inhibition of root growth in Arabidopsis thaliana. nih.govmdpi.com |

| V-7 | Synthetic auxin herbicide | IC50 value 45 times lower than the commercial herbicide halauxifen-methyl. mdpi.com |

Fungicidal and Insecticidal Potential of Pyrazole Derivatives

The versatility of the pyrazole scaffold extends to its use in the development of fungicides and insecticides. Numerous pyrazole derivatives have been synthesized and evaluated for their ability to combat fungal pathogens and insect pests that threaten crop yields.

In fungicidal research, pyrazole derivatives have shown promise against a range of plant pathogenic fungi. For example, certain pyranopyrazole derivatives have been synthesized and tested for their activity against various fungal strains.

In the realm of insecticides, recent studies have explored pyridine (B92270) derivatives incorporating a pyrazole moiety. For example, novel thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines have been synthesized and evaluated for their insecticidal activity against the cotton aphid, Aphis gossypii. nih.gov Some of these compounds displayed promising results, indicating their potential as lead structures for new insecticides. nih.gov The development of such compounds is crucial for managing insect pests, especially those that have developed resistance to existing insecticides.

Structure-Activity Relationships in Agrochemical Design

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. Structure-activity relationship (SAR) studies are therefore essential in the design of new and more effective agrochemicals.

In the development of pyrazole-based herbicides, for example, it has been observed that the substituents on the phenyl ring of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids significantly influence their herbicidal activity. nih.govmdpi.com Research has shown that substituents at the 2 and 4 positions of the phenyl ring generally lead to higher inhibitory activity compared to those at the 3 position. nih.gov Furthermore, the presence of strong electron-withdrawing or electron-donating groups on the phenyl ring can decrease the herbicidal activity. nih.gov

For pyrazole-based insecticides, SAR studies have also been instrumental. For instance, in a series of novel thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines, specific structural modifications were found to enhance their insecticidal effects against Aphis gossypii. nih.gov These insights are critical for the rational design of next-generation agrochemicals with improved efficacy and selectivity.

Pre-clinical Medicinal Chemistry Research (excluding clinical data)

The pyrazole scaffold is a prominent feature in many compounds investigated for their therapeutic potential. While clinical data is beyond the scope of this article, a significant body of pre-clinical research has explored the in vitro biological activities of pyrazole derivatives, including the subject compound, this compound.

In Vitro Biological Activity Investigations

Antimicrobial Activity (Antibacterial, Antifungal)

Pyrazole derivatives have been extensively studied for their antimicrobial properties against a wide spectrum of bacteria and fungi. These investigations are crucial in the search for new agents to combat infectious diseases, particularly with the rise of antibiotic-resistant strains.

Research has demonstrated that various substituted pyrazoles exhibit significant in vitro antibacterial and antifungal activity. For example, newly synthesized pyrazole and pyranopyrazole derivatives have been evaluated against human pathogenic bacterial strains like Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis. ekb.eg Many of these compounds showed moderate to high antibacterial activity. ekb.eg In another study, 5-(4-bromophenyl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboximidamide hydrochloride was identified as being highly active against the Gram-positive bacteria S. aureus and E. faecalis, with a minimum inhibitory concentration (MIC) of 7.8 µg/mL. researchgate.net

Furthermore, a series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were synthesized and shown to be potent inhibitors of E. coli FabH, an essential enzyme in bacterial fatty acid biosynthesis, demonstrating strong antibacterial activity. nih.gov

Interactive Table: In Vitro Antimicrobial Activity of Pyrazole Derivatives

| Compound/Derivative Class | Target Organism(s) | Key Findings |

|---|---|---|

| Pyrazole and Pyranopyrazole derivatives | E. coli, S. aureus, P. aeruginosa, B. subtilis | Moderate to high antibacterial activity observed for many of the tested compounds. ekb.eg |

| 5-(4-bromophenyl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboximidamide hydrochloride | S. aureus, E. faecalis | Potent activity with a Minimum Inhibitory Concentration (MIC) of 7.8 µg/mL. researchgate.net |

| 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives | E. coli | Potent inhibitors of FabH, demonstrating strong antibacterial activity. nih.gov |

Antiproliferative and Antitumor Activity (pre-clinical cell line studies)

The pyrazole nucleus is a well-established pharmacophore in the design of anticancer agents, with numerous derivatives synthesized and evaluated for their potential to inhibit cancer cell growth. researchgate.net These compounds often exert their effects through various mechanisms, including the inhibition of crucial cellular targets like tubulin, epidermal growth factor receptor (EGFR), cyclin-dependent kinases (CDKs), and other protein kinases. researchgate.net

Although direct studies on the antiproliferative activity of this compound are not readily found, the general class of pyrazole derivatives has shown significant promise. For instance, various substituted pyrazoles have demonstrated potent cytotoxic activity against a range of human cancer cell lines, including those of the breast (MCF-7), lung (A549), colon (HCT116), and prostate (PC-3). researchgate.netnih.gov The antiproliferative efficacy of these compounds is often influenced by the nature and position of substituents on the pyrazole ring. researchgate.net

Interactive Table: Representative Antiproliferative Activity of Selected Pyrazole Derivatives (General Class)